Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate
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Overview
Description
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O₄. It is known for its unique structure, which includes a hydrazinylidene group attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the hydrazine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-chlorophenyl)(dibenzylamino)methyl]propanedioate
- Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate
Uniqueness
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is unique due to its specific hydrazinylidene group and the presence of a chlorine atom on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
13631-91-9 |
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Molecular Formula |
C13H15ClN2O4 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
diethyl 2-[(4-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
PSBBHZMFUNMJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
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